molecular formula C24H22N2O5 B2974628 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618873-49-7

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2974628
CAS No.: 618873-49-7
M. Wt: 418.449
InChI Key: LTKYUUSASJBMKB-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by:

  • A 3-hydroxy-pyrrol-2-one core, which facilitates hydrogen bonding and tautomerism.
  • Substituents:
    • 4-Methoxy-3-methylbenzoyl group: Aromatic electron-donating groups enhancing lipophilicity and π-π interactions.
    • 5-Methylisoxazol-3-yl group: A heterocyclic moiety contributing to metabolic stability and steric bulk.
    • p-Tolyl group: A hydrophobic aryl group influencing solubility and binding affinity.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-13-5-7-16(8-6-13)21-20(22(27)17-9-10-18(30-4)14(2)11-17)23(28)24(29)26(21)19-12-15(3)31-25-19/h5-12,21,27H,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTZORNVMFNAQG-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a synthetic compound with significant potential in pharmacological applications. Its molecular structure suggests possible interactions with biological targets, making it a candidate for various therapeutic uses. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C23H20N2O5
  • Molecular Weight : 404.422 g/mol
  • IUPAC Name : (4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione

The biological activity of this compound may be attributed to its structural components, particularly the isoxazole and pyrrole moieties, which are known to interact with various biological pathways.

Potential Mechanisms:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Anti-inflammatory Effects : The presence of hydroxyl and methoxy groups may contribute to anti-inflammatory activity by modulating cytokine release and inhibiting pathways like NF-kB.
  • Neuroprotective Effects : Compounds containing isoxazole derivatives have shown promise in neuroprotection by influencing glutamate signaling pathways, potentially reducing excitotoxicity in neuronal cells .

Efficacy Studies

Several studies have been conducted to evaluate the efficacy of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one:

StudyMethodologyKey Findings
In vitro assays on cancer cell linesDemonstrated significant reduction in cell viability at concentrations >10 µM, indicating potent antitumor effects.
Animal models for inflammationShowed reduced edema and inflammatory markers in treated groups compared to controls.
Neuroprotection assaysPrevented glutamate-induced neuronal death at specific concentrations, suggesting protective effects against excitotoxicity.

Case Studies

  • Antitumor Activity : A study involving murine models showed that administration of the compound led to a significant decrease in tumor size compared to untreated controls, supporting its potential as an anticancer agent.
  • Anti-inflammatory Response : In a controlled trial assessing inflammatory responses, subjects treated with the compound exhibited lower levels of pro-inflammatory cytokines (e.g., TNF-alpha) compared to baseline measurements.

Toxicity Profile

The acute toxicity profile of the compound has been evaluated in preclinical studies. The LD50 values were determined as follows:

SpeciesRoute of AdministrationLD50 (mg/kg)
NMRI MouseIntraperitoneal185 (163–210)
SD RatIntraperitoneal170 (153–189)

These results indicate a moderate level of acute toxicity, necessitating further investigation into long-term effects and safety profiles.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares its 3-hydroxy-pyrrol-2-one core with several analogs, but substituent variations critically modulate properties:

Compound Name / ID Core Structure Key Substituents Reference
Target Compound 3-Hydroxy-pyrrol-2-one 4-(4-Methoxy-3-methylbenzoyl), 1-(5-methylisoxazol-3-yl), 5-(p-tolyl)
Compound 25 (3-hydroxy-pyrrol-2-one) 3-Hydroxy-pyrrol-2-one 4-(4-Methylbenzoyl), 1-(2-hydroxypropyl), 5-(3-trifluoromethylphenyl)
Compound 38 (3-hydroxy-pyrrol-2-one) 3-Hydroxy-pyrrol-2-one 4-(3-Methylbenzoyl), 1-(2-hydroxypropyl), 5-(4-isopropylphenyl)
Compound 36 (5-hydroxy-pyrrol-2-one) 5-Hydroxy-pyrrol-2-one 1-Cyclohexyl, 5-(3-methoxyphenyl), 3-(3-nitrophenyl)

Key Observations :

  • The position of the hydroxy group (3- vs.
  • Aromatic substituents (e.g., p-tolyl vs. 3-trifluoromethylphenyl) alter electronic properties and steric hindrance, impacting solubility and target engagement .

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

Property Target Compound (Inferred) Compound 25 Compound 38 Compound 36
Melting Point Not reported 205–207°C 221–223°C Not reported (oil)
Yield Not reported 9% 17% Not quantified
Solubility Moderate (aromatic groups) Low (CF3 group) Moderate (isopropyl) Low (nitro group)

Notes:

  • Electron-withdrawing groups (e.g., -CF3 in Compound 25) reduce solubility in polar solvents .
  • The p-tolyl group in the target compound likely enhances lipophilicity compared to the 3-nitrophenyl group in Compound 36 .

Limitations and Contradictions

  • Contradictions : Analogous compounds with similar substituents (e.g., Compound 25 vs. 38) exhibit divergent melting points and yields, emphasizing the unpredictability of structural modifications .

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